molecular formula C12H17BrS B8649234 Benzene, [(6-bromohexyl)thio]- CAS No. 65117-29-5

Benzene, [(6-bromohexyl)thio]-

Cat. No.: B8649234
CAS No.: 65117-29-5
M. Wt: 273.23 g/mol
InChI Key: JRQSEAPNYXKFJL-UHFFFAOYSA-N
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Description

Chemical Name: Benzene, [(6-bromohexyl)thio]- CAS Reg. No.: 27976-27-8 (as per structural analogs in ) Molecular Formula: C₁₂H₁₇BrS Molecular Weight: ~265.23 g/mol (calculated from ) Structure: A benzene ring substituted with a thioether group (-S-) linked to a 6-bromohexyl chain.

This compound belongs to the class of aryl thioethers, where the sulfur atom bridges the aromatic ring and a brominated alkyl chain. It is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions for pharmaceuticals or materials science applications. The bromine atom at the terminal position enhances its reactivity in nucleophilic substitutions or Suzuki-Miyaura couplings.

Properties

CAS No.

65117-29-5

Molecular Formula

C12H17BrS

Molecular Weight

273.23 g/mol

IUPAC Name

6-bromohexylsulfanylbenzene

InChI

InChI=1S/C12H17BrS/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2

InChI Key

JRQSEAPNYXKFJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCCCCCBr

Origin of Product

United States

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The thioether (–S–) group strongly activates the benzene ring toward electrophilic substitution, directing incoming electrophiles to the ortho and para positions. This is consistent with the behavior of other electron-donating substituents like methoxy (–OCH₃) .

Key Reactions and Product Distribution

ElectrophileReaction ConditionsMajor Product(s)Isomer Ratio (Ortho:Meta:Para)
Br₂FeBr₃ catalyst, 25°CBromobenzene derivatives~50% para, 40% ortho, 10% meta
HNO₃/H₂SO₄50°CNitrobenzene derivatives~60% para, 35% ortho, 5% meta
SO₃H₂SO₄, 100°CSulfonic acid derivativesPredominantly para-substituted

Steric hindrance from the hexyl chain may slightly reduce ortho substitution compared to smaller substituents like –SCH₃ .

Nucleophilic Substitution at the Bromine Site

The terminal bromine undergoes Sₙ2 reactions with nucleophiles, forming derivatives with extended alkyl chains or functional groups.

Example Reactions

NucleophileProduct FormedConditionsYield (Reported Analogues)
NH₃[(6-Aminohexyl)thio]benzeneEthanol, reflux70–85%
CH₃O⁻[(6-Methoxyhexyl)thio]benzeneNaOMe, DMF, 80°C60–75%
HS⁻[(6-Mercaptohexyl)thio]benzeneNaSH, DMSO, 60°C~65%

The reaction with amines is particularly efficient due to the bromide’s strong leaving-group ability .

Oxidation of the Thioether Group

The sulfur atom in the thioether can be oxidized to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing AgentProductConditions
H₂O₂[(6-Bromohexyl)sulfinyl]benzeneAcetic acid, 25°C
mCPBA[(6-Bromohexyl)sulfonyl]benzeneDCM, 0°C to room temperature

Oxidation enhances the polarity of the molecule, making it useful in pharmaceutical intermediates .

Cross-Coupling and Polymerization

The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki, Ullmann) for synthesizing biaryl or polymer structures. For example:

  • Reaction with boronic acids (R–B(OH)₂) under palladium catalysis yields [(6-Arylhexyl)thio]benzene derivatives .

  • Copolymerization with diols or diamines forms biodegradable polymers with tunable thermal properties .

Intramolecular Cyclization

The compound can undergo cyclization reactions to form heterocycles. For instance:

  • Reaction with pyridine derivatives generates quaternary ammonium salts via alkylation of nitrogen .

  • Thermal treatment in basic media may lead to thiolactam or thioester formation .

Comparison with Similar Compounds

Benzene, [(6-Bromohexyl)oxy]-

  • CAS Reg. No.: 51795-97-2 ()
  • Molecular Formula : C₁₂H₁₇BrO
  • Key Difference : Replacement of the thioether (-S-) with an ether (-O-) linkage.
  • Impact :
    • Electron Density : The oxygen atom is more electronegative than sulfur, reducing electron-donating effects to the benzene ring.
    • Reactivity : Ethers are generally less reactive than thioethers in radical or nucleophilic substitution reactions due to stronger C-O bonds.
    • Boiling Point : Expected to be lower than the thioether analog due to weaker van der Waals forces.

Benzene, (1-Bromoethyl)

  • CAS Reg. No.: 933-99-5 ()
  • Molecular Formula : C₈H₉Br
  • Key Difference : Shorter alkyl chain (ethyl vs. hexyl) and lack of a sulfur bridge.
  • Impact: Solubility: Higher volatility and lower molecular weight increase solubility in non-polar solvents. Synthetic Utility: Limited to small-scale alkylation reactions due to steric constraints.

Benzene, 1-Bromo-2-(methylthio)-

  • CAS Reg. No.: 19614-16-5 ()
  • Molecular Formula : C₇H₇BrS
  • Key Difference : A methylthio group (-SMe) directly attached to the benzene ring, without a brominated alkyl chain.
  • Impact: Electronic Effects: The methylthio group acts as a strong electron donor, activating the ring for electrophilic substitution. Applications: Used in agrochemicals, contrasting with the long-chain bromohexylthio derivative’s role in polymer chemistry.

(((6-Bromohexyl)oxy)methyl)benzene

  • CAS Reg. No.: 54247-27-7 ()
  • Molecular Formula : C₁₃H₁₉BrO
  • Key Difference : An additional methyl group and ether linkage instead of thioether.
  • Impact :
    • Steric Effects : Bulkier structure reduces reactivity in SN2 reactions compared to [(6-bromohexyl)thio]-benzene.
    • Thermal Stability : Higher stability due to the ether bond’s resistance to oxidation.

Comparative Data Table

Compound Name CAS Reg. No. Molecular Formula Molecular Weight (g/mol) Key Functional Group Reactivity Highlights
Benzene, [(6-bromohexyl)thio]- 27976-27-8 C₁₂H₁₇BrS 265.23 Thioether (-S-) High in nucleophilic substitutions
Benzene, [(6-bromohexyl)oxy]- 51795-97-2 C₁₂H₁₇BrO 257.17 Ether (-O-) Lower reactivity, higher thermal stability
Benzene, (1-bromoethyl) 933-99-5 C₈H₉Br 185.06 Bromoalkyl High volatility, limited steric bulk
Benzene, 1-bromo-2-(methylthio)- 19614-16-5 C₇H₇BrS 203.10 Methylthio (-SMe) Electron-donating, agrochemical use
(((6-Bromohexyl)oxy)methyl)benzene 54247-27-7 C₁₃H₁₉BrO 287.20 Ether + methyl Steric hindrance reduces reactivity

Q & A

Q. Methodological Answer :

  • Nucleophilic Substitution : React 6-bromohexanethiol with a benzene derivative (e.g., bromobenzene) under alkaline conditions to form the thioether bond. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance reaction efficiency .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity (>95%) via HPLC or GC-MS .

Basic: Which spectroscopic techniques are critical for structural elucidation of Benzene, [(6-bromohexyl)thio]-?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • 1H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and alkyl chain signals (δ 1.2–3.2 ppm for -CH2- and -Br) .
    • 13C NMR : Confirm sulfur-linked carbons (δ 35–45 ppm for C-S) and bromine-terminated carbon (δ 30–35 ppm) .
  • Mass Spectrometry : Use EI-MS to detect molecular ion peaks (e.g., m/z 260–280 for C12H17BrS) and fragmentation patterns .

Advanced: How does the bromine substituent influence cross-coupling reactivity in organometallic applications?

Q. Methodological Answer :

  • Coupling Reactions : The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Test Pd(0)/Pd(II) catalysts with ligands (e.g., PPh3) in polar aprotic solvents (e.g., DMSO) .
  • Mechanistic Studies : Monitor reaction kinetics via in situ IR or NMR to assess oxidative addition rates of the C-Br bond .

Advanced: Can computational modeling predict the thermodynamic stability of Benzene, [(6-bromohexyl)thio]- in solvent systems?

Q. Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to evaluate bond dissociation energies (C-S, C-Br) and solvation free energies in solvents like toluene or DCM .
  • MD Simulations : Assess aggregation behavior in aqueous/organic interfaces using GROMACS, focusing on hydrophobic alkyl chain interactions .

Basic: What safety protocols are recommended for handling this compound, given structural analogs?

Q. Methodological Answer :

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) to minimize inhalation/exposure to volatile aromatic and brominated byproducts .
  • Waste Disposal : Quench residual bromine with Na2S2O3 before disposal in halogenated waste containers .

Advanced: How can this compound be utilized in synthesizing sulfur-containing macrocycles or polymers?

Q. Methodological Answer :

  • Macrocycle Synthesis : Employ thiol-ene "click" chemistry with dienes under UV irradiation to form cyclic thioethers. Characterize ring size via MALDI-TOF .
  • Polymerization : Initiate radical polymerization using AIBN to create polythioethers. Analyze molecular weight distribution via GPC .

Advanced: What mechanistic pathways dominate in the degradation of Benzene, [(6-bromohexyl)thio]- under UV exposure?

Q. Methodological Answer :

  • Photolysis Studies : Expose the compound to UV light (254 nm) in quartz reactors. Monitor degradation products (e.g., H2S, Br2) via GC-MS or ion chromatography .
  • Radical Trapping : Use TEMPO to quench sulfur-centered radicals, confirming homolytic cleavage of the C-S bond .

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